molecular formula C16H11Cl2N7O B10923994 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10923994
M. Wt: 388.2 g/mol
InChI Key: RLWWXKDXHZUGDV-UHFFFAOYSA-N
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Description

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and triazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

The synthesis of N2-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and triazolopyrimidine scaffolds, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various chlorinated benzyl derivatives, pyrazole intermediates, and triazolopyrimidine precursors .

Chemical Reactions Analysis

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N2-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its dual activity against cancer cell lines and CDK2 inhibition. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula

C16H11Cl2N7O

Molecular Weight

388.2 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11Cl2N7O/c17-11-3-2-10(8-12(11)18)9-24-7-4-13(22-24)20-15(26)14-21-16-19-5-1-6-25(16)23-14/h1-8H,9H2,(H,20,22,26)

InChI Key

RLWWXKDXHZUGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3)CC4=CC(=C(C=C4)Cl)Cl)N=C1

Origin of Product

United States

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